molecular formula C6H12O5 B7802347 D-fucopyranose CAS No. 7724-73-4

D-fucopyranose

Cat. No.: B7802347
CAS No.: 7724-73-4
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-DPYQTVNSSA-N
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Description

D-fucopyranose is a hexose, a type of monosaccharide containing six carbon atoms. It is a stereoisomer of D-galactose and is commonly found in nature as a component of various polysaccharides. This compound is notable for its presence in fucose-containing polysaccharides, such as fucoidan, which are derived from brown algae and have various biological activities .

Scientific Research Applications

D-fucopyranose has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: this compound is studied for its role in cell signaling and recognition processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: This compound is used in the production of functional foods and nutraceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

D-fucopyranose can be synthesized through several methods. One common approach involves the conversion of D-galactose to this compound via a series of chemical reactions, including reduction and deoxygenation steps . Another method involves the enzymatic hydrolysis of fucoidan, a polysaccharide rich in fucose, to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction of fucoidan from brown seaweeds, followed by hydrolysis to release this compound. This process typically includes steps such as hot acid extraction, purification, and enzymatic degradation .

Chemical Reactions Analysis

Types of Reactions

D-fucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions include fucose derivatives, alcohols, and substituted fucose compounds .

Mechanism of Action

D-fucopyranose exerts its effects through various molecular targets and pathways. It binds to specific receptors on cell surfaces, such as C-type lectin receptors, and modulates intracellular signaling pathways. These interactions can influence immune responses, cell adhesion, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific biological activities and its presence in fucose-containing polysaccharides like fucoidan. Its ability to modulate immune responses and its potential therapeutic properties distinguish it from other similar compounds .

Properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
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InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1
Source PubChem
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InChI Key

PNNNRSAQSRJVSB-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O5
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DSSTOX Substance ID

DTXSID80883994
Record name (+)-Fucose
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Molecular Weight

164.16 g/mol
Source PubChem
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name D-Fucose
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CAS No.

3615-37-0, 7724-73-4
Record name (+)-Fucose
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Record name DL-Fucose
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Record name D-Galactose, 6-deoxy-
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Record name D-fucose
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Record name FUCOSE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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